molecular formula C27H24N2O4S B12789845 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- CAS No. 125057-11-6

2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-

Cat. No.: B12789845
CAS No.: 125057-11-6
M. Wt: 472.6 g/mol
InChI Key: DQSHFUSLHMDFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is a synthetic pyrimidinedione derivative characterized by three key substituents:

  • 5-(2,2-Diphenylethenyl): A bulky, hydrophobic group that may enhance π-π stacking interactions and influence steric effects.
  • 1-((2-Hydroxyethoxy)methyl): A polar substituent that improves water solubility and bioavailability.

Properties

CAS No.

125057-11-6

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

5-(2,2-diphenylethenyl)-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C27H24N2O4S/c30-16-17-33-19-29-26(34-22-14-8-3-9-15-22)24(25(31)28-27(29)32)18-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,18,30H,16-17,19H2,(H,28,31,32)

InChI Key

DQSHFUSLHMDFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylthio compounds, and ethylene glycol derivatives. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Common organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenylthio group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio and hydroxyethoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with structurally analogous pyrimidinediones:

Compound Name & CAS/Ref. Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-(2,2-Diphenylethenyl), 1-((2-hydroxyethoxy)methyl), 6-(phenylthio) C₂₃H₂₀N₂O₃S 404.48 Bulky diphenylethenyl group; enhanced hydrophobicity and potential bioactivity.
5-Methyl-6-(phenylthio) 5-Methyl, 6-(phenylthio) C₁₁H₁₀N₂O₂S 234.27 Simpler structure; lower molecular weight; potential as a synthetic intermediate.
Compound 6b 4-Chloro, 2-(methylsulfanyl), 6-(piperidin-1-yl) C₁₄H₂₀ClN₃O₃S 357.84 Chloro and methylsulfanyl groups increase electrophilicity; mp 84–86°C.
Compound 5b 4-Methoxy, 5-phenyl, 2-(methylsulfanyl) C₁₄H₁₃N₂O₃S₂ 321.04 Methoxy group enhances solubility; mp 154–156°C.
Bromacil 5-Bromo, 6-methyl, 3-(1-methylpropyl) C₉H₁₃BrN₂O₂ 261.12 Herbicidal activity; bromine atom critical for mode of action.
Key Observations:
  • Hydrophobicity : The target compound’s diphenylethenyl group increases hydrophobicity compared to simpler analogues like 5-methyl-6-(phenylthio) or Bromacil .
  • Solubility: The 2-hydroxyethoxy group in the target compound likely improves aqueous solubility relative to non-polar derivatives (e.g., Compound 6b ).

Electronic and Functional Group Effects

  • Phenylthio vs. Methylsulfanyl : The phenylthio group in the target compound is less electron-withdrawing than methylsulfanyl (as in Compound 6b ), which could alter reactivity in nucleophilic substitution reactions.
  • Hydroxyethoxy vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.